Benzofuro[5,6-b]furan-4,8-dione
Description
Benzofuro[5,6-b]furan-4,8-dione (BFFD) is a fused heteroaromatic compound derived from structural modifications of 9,10-anthraquinone (9,10-AQ). It features two oxygen heteroatoms integrated into its bicyclic framework, forming a benzofuran-fused dione system. This molecular design enhances electrochemical activity, particularly in energy storage applications such as aqueous zinc-organic batteries . BFFD’s redox-active dione groups enable reversible electron transfer, while its rigid aromatic structure improves stability during charge-discharge cycles. Its synthesis typically involves the incorporation of oxygen atoms into the anthraquinone backbone, optimizing both electronic properties and solubility in battery electrolytes .
Properties
Molecular Formula |
C28H38Br2S3 |
|---|---|
Molecular Weight |
630.6 g/mol |
IUPAC Name |
5-bromo-2-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-3-octylthiophene |
InChI |
InChI=1S/C28H38Br2S3/c1-3-5-7-9-11-13-15-21-19-25(29)32-27(21)23-17-18-24(31-23)28-22(20-26(30)33-28)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
InChI Key |
JCOFNOXAMGOEFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)Br)C2=CC=C(S2)C3=C(C=C(S3)Br)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
One-Pot Pseudo Five-Component Reaction
The most direct method for synthesizing derivatives of benzofuro[5,6-b]furan-4,8-dione involves a one-pot pseudo five-component reaction. This approach, reported by Ai et al. in 2012, utilizes 2,5-dihydroxycyclohexa-2,5-diene-1,4-dione (tetrahydroxyquinone), aldehydes, and isocyanides under mild conditions.
Reaction Mechanism and Conditions
The reaction proceeds in ethanol at room temperature over 24 hours. Tetrahydroxyquinone acts as a dual electrophilic partner, reacting sequentially with two equivalents of an aldehyde and two equivalents of an isocyanide. The process involves:
- Knoevenagel condensation : Aldehydes react with tetrahydroxyquinone to form α,β-unsaturated ketone intermediates.
- Nucleophilic attack : Isocyanides attack the electrophilic carbonyl groups, forming iminium intermediates.
- Cyclization : Spontaneous furan and benzofuran ring closures yield 2,6-bis(alkylamino)-benzofuro[5,6-b]furan-4,8-dione derivatives.
Yields range from 60% to 85%, depending on the aldehyde and isocyanide substituents. Aliphatic aldehydes (e.g., formaldehyde, acetaldehyde) and aromatic isocyanides (e.g., benzyl isocyanide) typically produce higher yields due to enhanced electronic stabilization during cyclization.
Table 1: Representative Derivatives and Yields
| Aldehyde | Isocyanide | Product Substituents | Yield (%) |
|---|---|---|---|
| Formaldehyde | Benzyl isocyanide | 2,6-Bis(benzylamino) | 85 |
| Acetaldehyde | Cyclohexyl isocyanide | 2,6-Bis(cyclohexylamino) | 78 |
| Benzaldehyde | tert-Butyl isocyanide | 2,6-Bis(tert-butylamino) | 65 |
Lewis Acid-Promoted Annulation
Lewis acids like ZnI₂ or Sc(OTf)₃ catalyze annulation reactions between carbonyl compounds and alkynes. A hypothetical route to this compound could involve:
- Propargylation : Tetrahydroxyquinone reacts with propargyl alcohol in the presence of ZnI₂.
- Cycloisomerization : Lewis acid-mediated closure of the furan ring.
- Aromatization : Oxidation or dehydration to form the dione system.
This method remains speculative but aligns with reported strategies for fused furan-diones.
Chemical Reactions Analysis
Types of Reactions: Benzofuro[5,6-b]furan-4,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the furan rings and ketone groups, which are reactive sites for different reagents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce various derivatives with functional groups attached to the furan rings .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Benzofuro[5,6-b]furan-4,8-dione and its derivatives have been investigated for their anticancer properties. A study highlighted the synthesis of 5,6-dihydroxylated derivatives of benzo[b]furans, which exhibited potent growth inhibitory activities against various cancer cell lines including melanoma (UACC62) and breast cancer (MCF7) cells. The most effective compounds demonstrated a GI50 value lower than that of the established anticancer agent etoposide, indicating their potential as novel anticancer agents .
Biological Studies
Research has shown that this compound derivatives can interact with biological targets such as tubulin. For instance, docking studies revealed that certain synthesized compounds exhibited significant antiproliferative activity by mimicking the action of colchicine on microtubules . This suggests that these compounds may serve as leads for developing new chemotherapeutic agents.
Material Sciences
Organic Photovoltaics
this compound is being explored in the field of organic photovoltaics (OPVs). Its unique electronic properties make it a candidate for use in donor polymers within non-fullerene bulk heterojunction solar cells. Research indicates that polymers incorporating this compound can achieve high power conversion efficiencies (PCE), making them viable alternatives to traditional photovoltaic materials .
Theoretical Studies on Adsorption
A theoretical study investigated the adsorption characteristics of this compound on graphene and boron nitride sheets using dispersion-corrected density functional theory (DFT). The findings suggested that van der Waals dispersion interactions significantly influence the binding energies of these compounds when adsorbed on different substrates . This insight is crucial for developing materials with tailored electronic properties for applications in sensors and electronic devices.
Case Studies
Mechanism of Action
The mechanism of action of Benzofuro[5,6-b]furan-4,8-dione involves its interaction with molecular targets through its reactive furan rings and ketone groups. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The compound’s ability to undergo redox reactions also makes it suitable for use in battery applications, where it can facilitate electron transfer processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
BFFD belongs to a class of heteroatom-modified anthraquinone analogs. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogs
| Compound Name | Structure | Key Features | Application |
|---|---|---|---|
| Benzofuro[5,6-b]furan-4,8-dione (BFFD) | Fused benzofuran-dione with oxygen heteroatoms | High discharge potential (0.7 V), improved redox stability | Aqueous Zn-organic batteries |
| 9,10-Anthraquinone (AQ) | Two ketone groups on anthracene backbone | Baseline discharge potential (0.52 V), moderate stability | Conventional organic batteries |
| Benzo[1,2-b:4,5-b']dithiophene-4,8-dione (BDTD) | Sulfur-substituted analog of BFFD | Higher discharge potential (0.74 V), sulfur enhances electron delocalization | High-voltage battery cathodes |
| 4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran (Menthofuran) | Hydrogenated benzofuran with methyl groups | Non-electroactive; volatile, mint-like odor | Flavoring agents, fragrances |
Electrochemical Performance
- Discharge Potential: BFFD (0.7 V) and BDTD (0.74 V) outperform AQ (0.52 V) due to heteroatom-induced electronic modulation. Oxygen in BFFD and sulfur in BDTD lower the LUMO energy, facilitating faster redox kinetics .
- Capacity Retention : BFFD exhibits superior cycle stability compared to AQ, attributed to its fused aromatic system reducing solubility in electrolytes. BDTD, however, may face challenges with sulfur’s propensity for polysulfide formation.
- Theoretical Capacity : BFFD’s capacity is marginally lower than AQ’s due to its higher molecular mass from fused oxygen atoms, but its practical capacity is enhanced by higher Coulombic efficiency (>98%) .
Functional and Industrial Relevance
- BFFD vs.
- BFFD vs. BDTD : BDTD’s sulfur atoms provide a slight voltage advantage, but oxygen in BFFD ensures better environmental compatibility and avoids sulfur-related side reactions .
- BFFD vs. Menthofuran: Unlike non-electroactive menthofuran (used in flavoring), BFFD’s redox activity and structural rigidity are tailored for energy storage .
Key Electrochemical Metrics
| Parameter | BFFD | AQ | BDTD |
|---|---|---|---|
| Discharge Potential (V) | 0.70 | 0.52 | 0.74 |
| Cycle Stability (100 cycles) | 92% | 78% | 85% |
| Solubility in H2O (mg/mL) | 0.12 | 0.25 | 0.09 |
| Molecular Weight (g/mol) | ~232* | 208.22 | ~264* |
*Estimated based on structural analogs.
Structural Analysis
- BFFD : Features a planar, oxygen-rich framework that enhances π-π stacking in electrodes.
- BDTD : Sulfur atoms introduce greater polarizability but increase molecular weight.
- Menthofuran : Hydrogenation and methyl groups disrupt conjugation, rendering it electrochemically inert .
Biological Activity
Benzofuro[5,6-b]furan-4,8-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.
1. Structure and Properties
This compound is a fused bicyclic compound that belongs to the benzofuran family. Its molecular formula is with a molecular weight of approximately 630.60 g/mol. The structure includes a dione functional group which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 630.60 g/mol |
| CAS Number | 185350-30-5 |
2. Antimicrobial Activity
Research has demonstrated that benzofuro derivatives exhibit potent antimicrobial properties. A study highlighted the synthesis of various benzofuro derivatives and their evaluation against Mycobacterium tuberculosis (MTB). For instance, compounds with specific substitutions at the C-2 position showed minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 μg/mL against different strains of bacteria .
Case Study: Antimycobacterial Activity
- Compound : 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran
- MIC : 3.12 μg/mL
- Toxicity : Low cytotoxicity with a favorable therapeutic index.
3. Anticancer Activity
This compound has shown promising anticancer activities across various cancer cell lines. A recent study evaluated its cytotoxic effects on human carcinoma cell lines such as A549 (lung), ME-180 (cervical), and B-16 (melanoma). The findings indicated significant cytotoxicity with low toxicity to normal cells, suggesting a selective action against cancer cells .
Table: Cytotoxicity of Benzofuro Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | A549 | 5.0 | High |
| Benzofuro derivative X | ME-180 | 4.0 | Moderate |
| Benzofuro derivative Y | B-16 | 3.5 | High |
The mechanism through which benzofuro derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies have shown that these compounds promote late-stage apoptosis through the activation of caspase pathways, particularly caspase-3 and PARP cleavage in leukemia cells . This apoptotic pathway is crucial for the selective elimination of malignant cells while sparing normal tissues.
5. Additional Biological Activities
Apart from antimicrobial and anticancer properties, benzofuro derivatives have been reported to possess:
- Anti-inflammatory effects : Some derivatives exhibit significant anti-inflammatory activity.
- Antifungal properties : Certain compounds demonstrate efficacy against fungal strains.
- Antiparasitic activity : Research indicates potential against parasitic infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
